Methyl 2-methylidene-5-oxohexanoate

Catalog No.
S15213031
CAS No.
58371-22-5
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylidene-5-oxohexanoate

CAS Number

58371-22-5

Product Name

Methyl 2-methylidene-5-oxohexanoate

IUPAC Name

methyl 2-methylidene-5-oxohexanoate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-6(8(10)11-3)4-5-7(2)9/h1,4-5H2,2-3H3

InChI Key

CZMAZUJMOQFCBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=C)C(=O)OC

Methyl 2-methylidene-5-oxohexanoate is an organic compound characterized by its unique structure, which consists of a hexanoate backbone with a ketone and a double bond. Its molecular formula is C8H14O3C_8H_{14}O_3, and it features both a methylidene group and a ketone functional group, making it a versatile compound in organic synthesis. This compound is often studied for its potential applications in various

  • Methylenation Reactions: This compound can undergo methylenation, where a methylene group is inserted into various substrates, enhancing its reactivity and utility in organic synthesis .
  • Condensation Reactions: It can react with other carbonyl compounds through aldol condensation, forming larger molecular structures that are significant in synthetic organic chemistry .
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol, allowing for further functionalization of the molecule .

Research indicates that methyl 2-methylidene-5-oxohexanoate exhibits biological activity, particularly as an intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential antimicrobial and antifungal properties. Additionally, studies suggest that the compound may interact with various biological pathways, although specific mechanisms remain to be fully elucidated.

Several methods exist for synthesizing methyl 2-methylidene-5-oxohexanoate:

  • Wittig Reaction: This method involves the reaction of an aldehyde with a phosphonium ylide to form alkenes. Methyl 2-methylidene-5-oxohexanoate can be synthesized from appropriate precursors using this approach .
  • Aldol Condensation: The compound can also be synthesized via aldol condensation between suitable aldehydes and ketones, leading to the formation of β-hydroxy ketones that can subsequently be dehydrated to yield the desired product .
  • Enolate Chemistry: Using enolate intermediates derived from related carbonyl compounds allows for the construction of the methylidene moiety through various carbon-carbon bond-forming reactions.

Methyl 2-methylidene-5-oxohexanoate finds applications in several fields:

  • Organic Synthesis: It serves as a building block for more complex molecules, particularly in the pharmaceutical industry.
  • Material Science: The compound can be used in the development of polymers and other materials due to its reactive double bond.
  • Agricultural Chemistry: Its derivatives may have applications as agrochemicals or as intermediates in the synthesis of pesticides and herbicides.

Interaction studies involving methyl 2-methylidene-5-oxohexanoate focus on its reactivity with various nucleophiles and electrophiles. Research has shown that it can participate in Michael additions and other nucleophilic attack mechanisms, making it a valuable intermediate in synthetic pathways. Additionally, studies on its interaction with biological targets are ongoing to explore its potential therapeutic uses.

Methyl 2-methylidene-5-oxohexanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
Methyl 3-oxocyclohex-1-enecarboxylateC₈H₈O₃0.62
Ethyl 2-(ethoxymethylene)-3-oxobutanoateC₈H₁₄O₃0.61
Ethyl 3-(dimethylamino)acrylateC₈H₁₅N₁O₂0.60
Methyl 4-methyl-1H-pyrrole-3-carboxylateC₉H₉N₁O₂0.55
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylateC₉H₉N₁O₂0.64

Uniqueness

Methyl 2-methylidene-5-oxohexanoate is unique due to its specific combination of functional groups (methylene and ketone) within a hexanoate framework, which provides distinct reactivity patterns not found in simpler esters or ketones. Its ability to participate in methylenation reactions further distinguishes it from similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

156.078644241 g/mol

Monoisotopic Mass

156.078644241 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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